molecular formula C8H11NO3 B15057273 6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid

6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B15057273
M. Wt: 169.18 g/mol
InChI Key: STOPKANNBIWSML-UHFFFAOYSA-N
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Description

6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid is a bicyclic heterocyclic compound that serves as a sophisticated, multifunctional building block in medicinal chemistry and organic synthesis. Its structure combines a pyrrolidine ring, a fundamental motif in many bioactive molecules, with a fused cyclopentane system and a ketone functional group . This unique arrangement provides a rigid, three-dimensional scaffold that is valuable for exploring novel chemical space in drug discovery programs . The carboxylic acid moiety allows for further derivatization, particularly through amide bond formation, making it an ideal intermediate for constructing more complex molecules . The core cyclopenta[c]pyrrole structure has been identified as a key scaffold in the development of potent nonretinoid antagonists of retinol-binding protein 4 (RBP4), a target for potential therapies against dry age-related macular degeneration (AMD) and Stargardt disease . Compounds featuring this scaffold have demonstrated excellent target binding affinity and favorable drug-like properties, including improved metabolic stability . Furthermore, pyrrole derivatives are extensively investigated for their antibacterial properties, with many natural and synthetic compounds containing the pyrrole heterocycle showing potent activity against various pathogens . As such, this compound is a valuable precursor for researchers working in ophthalmology, infectious disease, and general drug discovery. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-oxo-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C8H11NO3/c10-5-2-1-4-3-9-7(6(4)5)8(11)12/h4,6-7,9H,1-3H2,(H,11,12)

InChI Key

STOPKANNBIWSML-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C1CNC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentanone and an amine derivative, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Types

The compound exhibits diverse reactivity due to its bicyclic structure (cyclopentane fused with pyrrole) and functional groups (carboxylic acid, oxo group). Key reactions include:

  • Esterification : The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions (e.g., H₂SO₄, R-OH) to form esters.

  • Amidation : Reaction with amines (e.g., NH₃, R-NH₂) yields amides, facilitated by coupling agents like EDC or carbodiimides.

  • Cyclization : The oxo group participates in cyclization reactions, potentially forming larger heterocyclic frameworks via nucleophilic attacks or condensation .

  • Oxidation/Reduction : The oxo group can undergo reduction (e.g., NaBH₄) to form secondary alcohols, while the pyrrole ring may resist oxidation due to aromatic stabilization.

  • Ring-Opening/Closing : The bicyclic structure may undergo ring-opening under specific conditions (e.g., acidic/basic hydrolysis) or participate in [4+2] cycloadditions (Diels-Alder) .

Reaction TypeConditionsOutcomeReference
EsterificationAcid/base catalyst, R-OHEsters (C=O to COOR)
AmidationCoupling agents (e.g., EDC)Amides (C=O to CONR₂)
CyclizationNucleophiles, solventsExtended heterocycles
ReductionNaBH₄, solventsSecondary alcohols

Stereochemical Considerations

The compound’s stereochemistry significantly influences its reactivity and biological activity:

  • Chiral centers : The bicyclic structure contains multiple stereogenic centers (e.g., positions 1, 3a, 6a) .

  • Effect on Binding : The oxo group’s position and stereochemistry modulate interactions with biological targets (e.g., enzyme active sites).

Scientific Research Applications

6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The following table highlights critical structural differences between 6-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid and its analogs:

Compound Name CAS Number Molecular Formula Key Structural Features Functional Groups
6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid 1403766-60-8 C₈H₁₁NO₃ Cyclopentane-pyrrolidine fused ring; ketone (6-oxo) Carboxylic acid, ketone
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid 926276-11-1 C₈H₁₃NO₂ Fully saturated fused ring (no ketone) Carboxylic acid
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ tert-butyl ester at 2-position; ketone at 5-position Ester, ketone
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride 1205676-44-3 C₁₀H₁₆ClNO₂ Ethyl ester; hydrochloride salt Ester, ammonium chloride
5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid derivatives N/A Varies Aromatic acyl group (e.g., benzoyl) at 5-position Carboxylic acid, ketone/aromatic substituents

Key Observations :

  • Ester derivatives (e.g., 146231-54-1, 1205676-44-3) exhibit reduced acidity and altered solubility profiles compared to the free carboxylic acid .

Physicochemical Properties

Property 6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic Acid cis-tert-Butyl Ester (146231-54-1) Ethyl Ester Hydrochloride (1205676-44-3)
Molecular Weight 169.18 g/mol 225.28 g/mol 191.66 g/mol
Solubility High in polar solvents (e.g., DMSO, water) Low in water; soluble in organic solvents Moderate in water (due to HCl salt)
Stability Sensitive to light and heat; stored at 2–8°C Stable under inert conditions Hygroscopic; requires desiccated storage

Biological Activity

6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid is a bicyclic compound notable for its unique structural features, including a cyclopentane ring fused with a pyrrole moiety. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and therapeutic contexts. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

The molecular formula of 6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid is C8H13NO2C_8H_{13}NO_2, with a molar mass of approximately 169.18 g/mol. The presence of a carbonyl group and a carboxylic acid functional group contributes to its reactivity and biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC8H13NO2C_8H_{13}NO_2
Molar Mass169.18 g/mol
Functional GroupsCarbonyl, Carboxylic Acid
Bicyclic StructureCyclopentane fused with pyrrole

Anti-Inflammatory Properties

Research indicates that 6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid exhibits significant anti-inflammatory activity. It interacts with various biological pathways, which may help mitigate inflammatory responses. The compound's ability to modulate these pathways enhances its therapeutic potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to bind specific biological targets, influencing cellular signaling pathways. Interaction studies have demonstrated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation and related symptoms.

Case Studies and Research Findings

  • Study on Inflammatory Response : A study investigated the effects of 6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid on lipopolysaccharide (LPS)-induced inflammation in murine models. Results showed a significant reduction in the levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
  • Therapeutic Applications : Another research highlighted the compound's role in wound healing processes. It was found to enhance fibroblast proliferation and migration, suggesting that it could be beneficial in treating chronic wounds .
  • Comparative Analysis : The compound was compared with structurally similar compounds such as 5-Oxohydroxypyrrolidine and N,N-Dimethyl-5-oxohexahydrocyclopenta[c]pyrrole regarding their biological activities. While all exhibited some level of activity, 6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid demonstrated superior efficacy in modulating inflammatory responses .

Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
Wound healingEnhances fibroblast proliferation
Cytokine modulationInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid derivatives?

  • Methodological Answer : Transition metal-catalyzed reactions are widely employed. For example, Mo(CO)₆-mediated cyclization of allenyl precursors in DMSO at 80–85°C yields key intermediates, followed by hydrogenation using Pd/C under 1 atm H₂ to saturate double bonds . Purification involves gradient elution flash chromatography (e.g., hexanes-EtOAc with 1% AcOH) to isolate diastereomers . Reaction times (1.5–4 hours) and stoichiometric ratios (e.g., 1.2–1.5 eq. Mo(CO)₆) are critical for reproducibility.

Q. How is the stereochemical configuration of cyclopenta[c]pyrrole derivatives confirmed experimentally?

  • Methodological Answer : Diastereomer ratios are determined via integration of olefinic resonances in 1H^1H NMR spectra after reaction completion . For absolute configuration, chiral derivatization agents (e.g., Mosher’s acid) or comparative analysis with known stereoisomers (e.g., rel-(1R,3aR,6aS)-configured analogs) are used . X-ray crystallography may be applied if crystals are obtainable.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., acute toxicity Category 4 via oral/dermal/inhalation routes) . Use fume hoods, nitrile gloves, and eye protection. First-aid measures include immediate medical consultation and providing SDS to attending physicians . Avoid exposure to moisture or incompatible reagents (e.g., strong oxidizers).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in cyclopenta[c]pyrrole synthesis?

  • Methodological Answer : Systematic variation of catalysts (e.g., Mo(CO)₆ vs. Pd/C), solvents (polar aprotic DMSO vs. methanol), and temperature (80–85°C) can modulate selectivity . Design of Experiments (DoE) with response surface methodology (RSM) helps identify critical factors. For example, increasing DMSO volume from 2.54 mmol to 3.15 mmol improved yield in Mo(CO)₆-mediated reactions .

Q. How are QSAR models developed for structure-activity relationships of related pyrrolo-pyrrole derivatives?

  • Methodological Answer : Use Padel Descriptor to compute molecular descriptors (e.g., topological, electronic) for 59 analogs. Perform multivariate regression in R v4.3.0 to derive equations with adjusted R2>0.9R^2 > 0.9 and pp-values < 0.05 . Address collinearity via variance inflation factor (VIF) analysis and validate models with leave-one-out cross-validation.

Q. What strategies resolve discrepancies in bioactivity data between in vitro and in silico predictions?

  • Methodological Answer : Cross-validate computational predictions (e.g., docking scores) with experimental IC₅₀ assays. Investigate solvent effects (e.g., DMSO concentration in assays) and protonation states using pH-dependent molecular dynamics simulations. For divergent NMR vs. computational stereochemical data, re-examine force field parameters or apply advanced techniques like NOESY .

Q. How is the environmental impact of cyclopenta[c]pyrrole derivatives assessed during preclinical development?

  • Methodological Answer : Conduct OECD 301/302 biodegradability tests and estimate log KowK_{ow} (octanol-water partition coefficient) to evaluate bioaccumulation potential. Note that existing SDS data often lack ecotoxicological profiles, necessitating in-house studies . Use quantitative structure–activity relationship (QSAR) tools like EPI Suite for preliminary risk assessment.

Notes

  • Avoid commercial suppliers (e.g., LookChem, BenchChem) due to reliability concerns .
  • For chiral resolution, prioritize ECHA-registered compounds (e.g., CAS 1610351-01-3) to ensure regulatory compliance .
  • Always cross-reference synthetic protocols with hazard mitigation strategies from SDS .

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